2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a 2-chloro-4-methylphenyl substituent on the β-carbon of the propanoic acid backbone.
The structural uniqueness of this compound lies in its substitution pattern: the 2-chloro-4-methylphenyl group introduces steric and electronic effects that influence reactivity, solubility, and interactions with biological targets . Below, we compare its properties with structurally analogous compounds to highlight its distinct advantages and limitations.
Properties
IUPAC Name |
3-(2-chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABBXIJXTAUCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the chloro-methylphenyl group. One common method involves the reaction of tert-butyl chloroformate with the amino acid precursor in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Reaction Conditions and Yields
Experimental data from synthesis protocols highlight critical parameters:
Purification Methods
The compound is purified using:
-
Column chromatography (e.g., ethyl acetate/hexanes gradients) .
-
Crystallization from MTBE/heptane mixtures to isolate pure acid .
Spectral Analysis
Key spectral data from synthesis protocols:
a. IR Analysis
b. NMR Data
-
1H NMR (CDCl₃) :
-
13C NMR (CDCl₃) :
Stability and Handling
Scientific Research Applications
Drug Development
The compound is often utilized as a building block in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties, making it valuable in the development of new therapeutic agents.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, modifications to the chloro and methyl groups have been shown to influence the selectivity and potency of the resulting compounds against tumor cells .
Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to protect amino groups during the coupling reactions. This compound serves as a precursor for synthesizing peptides with specific functionalities, which are crucial for biological activity.
Example: Synthesis of Bioactive Peptides
In a study focusing on peptide libraries, the use of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid facilitated the formation of peptides with enhanced stability and bioactivity due to the strategic placement of the chloro group .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, providing insights into mechanisms of action for various biological processes.
Research Findings
Studies have indicated that modifications to the tert-butoxycarbonyl group can significantly affect enzyme binding affinity, leading to potential applications in designing selective inhibitors for therapeutic use .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid involves its reactivity as an amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The chloro-methylphenyl group can interact with specific molecular targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Key Insights :
- The 2-chloro-4-methylphenyl group in the target compound confers higher lipophilicity (ClogP = 3.2) compared to 2-chlorophenyl (ClogP = 2.7) .
- Fluorine substitution (Analogue 2) reduces electronegativity but improves solubility in polar solvents .
Physicochemical Properties
Solubility and Stability
| Property | Target Compound | Analogue 1 | Analogue 2 | Analogue 3 |
|---|---|---|---|---|
| Solubility in DMSO | 45 mg/mL | 32 mg/mL | 50 mg/mL | 60 mg/mL |
| Aqueous Buffer Solubility (pH 7.4) | 0.8 mg/mL | 1.2 mg/mL | 1.5 mg/mL | 5.0 mg/mL |
| Boc Deprotection Temperature | 45°C | 45°C | 45°C | 45°C |
Key Insights :
- The Boc group enhances solubility in organic solvents like DMSO across all analogues .
- The chloro-methylphenyl group reduces aqueous solubility compared to fluorinated or heterocyclic analogues due to increased hydrophobicity .
Cytotoxicity and Metabolic Stability
| Property | Target Compound | Analogue 1 | Analogue 2 | Analogue 3 |
|---|---|---|---|---|
| IC50 (Cancer Cell Line) | 8.2 µM | 12.5 µM | 15.0 µM | >50 µM |
| Metabolic Stability (t1/2 in Liver Microsomes) | 120 min | 90 min | 110 min | 150 min |
Key Insights :
- The 2-chloro-4-methylphenyl group significantly enhances cytotoxicity, likely due to improved membrane penetration and target binding .
- Fluoropyrimidine derivatives (Analogue 3) exhibit lower cytotoxicity but superior metabolic stability, making them suitable for prolonged therapeutic applications .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid, also known as Boc-L-Tyr(Cl)-Me, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18ClNO4
- Molecular Weight : 303.75 g/mol
- CAS Number : 1366286-65-8
Structure
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is common in peptide synthesis to enhance stability and solubility.
The biological activity of this compound primarily involves its role as a potential inhibitor in various biochemical pathways. Its structural components suggest interactions with specific enzymes and receptors, making it a candidate for therapeutic applications.
Inhibition Studies
Research has highlighted its inhibitory effects on certain enzymes associated with bacterial virulence:
- Type III Secretion System (T3SS) : Studies indicate that compounds similar to Boc-L-Tyr(Cl)-Me can inhibit the T3SS in pathogenic bacteria, which is crucial for their virulence. This inhibition can lead to reduced secretion of virulence factors, thereby mitigating infections caused by Gram-negative pathogens .
Case Studies
- Antimicrobial Activity : In a study assessing various derivatives of amino acids, Boc-L-Tyr(Cl)-Me displayed significant antimicrobial properties against strains of E. coli, suggesting its potential as an antibiotic agent .
- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines have shown promise in inhibiting cell proliferation, indicating a potential role in cancer therapy .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, anticancer | Inhibition of T3SS and cell proliferation |
| Related Amino Acid Derivatives | Varies; some show similar effects | Various mechanisms depending on structure |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of Boc-L-Tyr(Cl)-Me and its analogs. The introduction of halogen atoms has been shown to enhance biological activity by improving binding affinity to target proteins .
Notable Research Outcomes
- Inhibition Concentration : The compound exhibited an IC50 value in the low micromolar range against certain bacterial strains, indicating potent activity .
- Selectivity : Research suggests that Boc-L-Tyr(Cl)-Me selectively inhibits bacterial enzymes without significant cytotoxicity to human cells, making it a safer alternative for therapeutic applications .
Q & A
Q. Table 1: Comparison of Hydrolysis Conditions
| Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| LiOH | THF/H₂O | 2 | ~85* | |
| NaOH | MeOH/H₂O | 3 | ~70* | [Hypothetical] |
*Yields are illustrative based on analogous reactions.
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Follow P401-P422 guidelines for hygroscopic compounds: store in a dry, ventilated environment at 2–8°C, sealed under inert gas (e.g., argon) .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid skin absorption, as chlorinated aromatic compounds may pose carcinogenic risks (generalized from ) .
- Stability : Monitor via TLC or HPLC for decomposition; Boc groups hydrolyze under acidic or prolonged humid conditions.
Advanced: How can researchers confirm the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Compare retention times to enantiomer standards .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the propanoic acid backbone to verify diastereomeric ratios.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in ethyl acetate) .
Q. Table 2: Analytical Techniques for Stereochemical Validation
| Technique | Key Parameter | Sensitivity | Reference |
|---|---|---|---|
| Chiral HPLC | Enantiomeric excess (ee) | >99% | |
| NMR | Diastereomer splitting | ~95% |
Advanced: How does the 2-chloro-4-methylphenyl substituent influence reactivity in peptide coupling?
Methodological Answer:
The substituent introduces steric hindrance and electron-withdrawing effects :
- Steric effects : The chloro and methyl groups hinder access to the carboxylate, reducing coupling efficiency with bulky amines. Use DCC/DMAP in dichloromethane for activation .
- Electronic effects : The electron-withdrawing Cl group increases carboxylate electrophilicity, enhancing coupling with less reactive amines.
Q. Table 3: Coupling Efficiency with Different Amines
| Amine | Activator | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Glycine methyl ester | DCC/DMAP | DCM | 75 | |
| Cyclohexylamine | EDC/HOBt | DMF | 60 | [Hypothetical] |
Basic: What safety protocols are critical when working with this compound?
Methodological Answer:
- Hazard Mitigation : Refer to H302-H315-H319-H335 warnings: avoid inhalation, skin contact, and eye exposure .
- First Aid : For skin contact, wash immediately with water (P305+P351+P338) .
- Waste Disposal : Follow P501 guidelines for halogenated waste .
Advanced: How can researchers optimize solubility for biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
